1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine
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Overview
Description
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine can be synthesized through various methods, including multicomponent reactions, condensation reactions, and oxidative coupling . One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach is the use of β-cyclodextrin-SO3H as a catalyst in a three-component reaction .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Multicomponent reactions are favored due to their ability to produce a wide range of products while avoiding complex multistage syntheses .
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular functions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridin-2-yl-ethan-1-amine hydrochloride
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
- Imidazo[1,2-a]pyrimidin-2-yl-ethan-1-amine hydrochloride
Uniqueness: 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other imidazopyridine derivatives, it exhibits a broader range of biological activities and has been shown to be more potent in certain applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h2-7H,10H2,1H3 |
InChI Key |
XVTYDMPYGMBYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2N1C=CC=C2)N |
Origin of Product |
United States |
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